molecular formula C21H19N3O3S B2982348 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 391867-83-7

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2982348
CAS No.: 391867-83-7
M. Wt: 393.46
InChI Key: JZGLPYMRNVHTMO-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a heterocyclic compound featuring a cyclohepta[b]thiophene core fused with a benzamide moiety. The structure includes a cyano group at the 3-position of the thiophene ring and a 2,5-dioxopyrrolidin-1-yl substituent on the benzamide aromatic ring.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c22-12-16-15-7-2-1-3-8-17(15)28-21(16)23-20(27)13-5-4-6-14(11-13)24-18(25)9-10-19(24)26/h4-6,11H,1-3,7-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGLPYMRNVHTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The chemical formula is C19H20N4O2SC_{19}H_{20}N_4O_2S and it has a molecular weight of approximately 372.45 g/mol. Its structure consists of a cyano group, a tetrahydrothiophene moiety, and a pyrrolidine derivative, which are known to influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₀N₄O₂S
Molecular Weight372.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits anti-inflammatory properties. In silico docking studies suggest that it acts as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX) , which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. The binding affinity of the compound to 5-LOX was significantly higher than that to cyclooxygenase-2 (COX-2), indicating a potential for reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

The compound's thiophene structure has been linked to anticancer activities. Thiophene derivatives have shown promise in targeting various cancer-specific proteins. Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation .

Neuroprotective Effects

Preliminary findings also suggest potential neuroprotective effects. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . Further research is needed to elucidate the specific mechanisms involved.

Case Study 1: Inhibitory Effects on 5-LOX

A study conducted using molecular docking simulations revealed that this compound binds effectively to the active site of 5-LOX. The binding energy was calculated at -9.0 kcal/mol, indicating strong affinity compared to known inhibitors such as Celecoxib .

Case Study 2: Anticancer Activity in vitro

In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. The results showed that it significantly inhibited cell viability in breast and lung cancer cells with IC50 values in the low micromolar range. These findings suggest that further development could lead to new therapeutic agents for cancer treatment .

Comparison with Similar Compounds

Structural Analogues with Thiophene/Thienopyrimidine Cores

Several structurally related compounds share the tetrahydro-cyclohepta[b]thiophene or thieno[2,3-d]pyrimidine framework but differ in substituents and functional groups:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound Cyclohepta[b]thiophene 3-Cyano, 3-(2,5-dioxopyrrolidin-1-yl)benzamide C₂₃H₂₂N₃O₃S 420.51 Not reported
N-(5,6,7,8-Tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides (from ) Benzopyran Benzamide, dioxo groups Varies ~300–350 180–220
2-Chloro-N′-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide (from ) Thieno[2,3-d]pyrimidine Chloroacetohydrazide C₁₅H₁₅ClN₄OS 346.82 210–212
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(thienopyrimidinylsulfanyl)acetamide (from ) Cyclohepta[b]thiophene Cyano, sulfanylacetamide C₂₂H₂₁N₃OS₂ 415.55 Not reported
2-[(2-Chlorobenzoyl)amino]-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (from ) Cyclohepta[b]thiophene 2-Chlorobenzoyl, phenylcarboxamide C₂₄H₂₂ClN₂O₂S 437.96 Not reported

Key Observations :

  • Substituent Effects : The 2,5-dioxopyrrolidin-1-yl group in the target compound introduces a lactam ring, enhancing hydrogen-bonding capacity relative to the chloroacetohydrazide () or sulfanylacetamide () groups. This may improve solubility or target affinity .
  • Cytotoxicity: Thieno[2,3-d]pyrimidine derivatives in exhibit cytotoxicity, suggesting that the target compound’s dioxopyrrolidin moiety could similarly modulate biological activity, though direct data are lacking .
Physicochemical Properties
  • Solubility : The dioxopyrrolidin group in the target compound may enhance water solubility compared to ’s chlorobenzoyl derivative, which is more lipophilic .
  • Thermal Stability: Melting points for thienopyrimidine derivatives () exceed 200°C, suggesting high stability, whereas the target compound’s melting point remains uncharacterized .

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